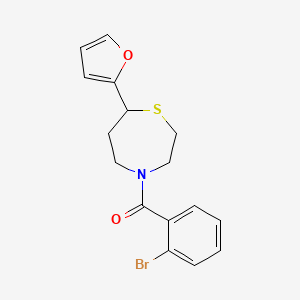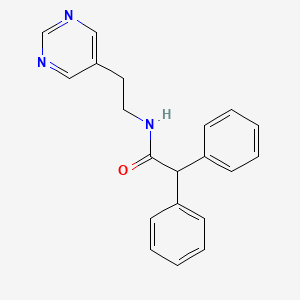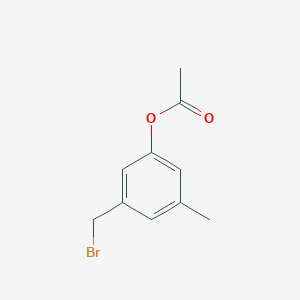![molecular formula C12H8Cl2O5S B2965872 5-{[(2,6-Dichlorophenyl)sulfonyl]methyl}-2-furoic acid CAS No. 897765-60-5](/img/structure/B2965872.png)
5-{[(2,6-Dichlorophenyl)sulfonyl]methyl}-2-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-{[(2,6-Dichlorophenyl)sulfonyl]methyl}-2-furoic acid” is an organic compound . It belongs to the class of organic compounds known as furoic acids . These are organic compounds containing a furoic acid moiety, with a structure characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom .
Synthesis Analysis
The synthesis of such compounds often involves the Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular formula of “5-{[(2,6-Dichlorophenyl)sulfonyl]methyl}-2-furoic acid” is C12H8Cl2O5S . It has an average mass of 335.160 Da and a monoisotopic mass of 333.946960 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-{[(2,6-Dichlorophenyl)sulfonyl]methyl}-2-furoic acid” are characterized by its molecular formula C12H8Cl2O5S . It has an average mass of 335.160 Da and a monoisotopic mass of 333.946960 Da .Scientific Research Applications
Synthesis and Chemical Properties
Research on related sulfonamide and furoic acid derivatives highlights their importance in the synthesis of complex molecules and their applications in developing materials with unique properties. For instance, the synthesis of sulfonamides and their antiviral activities indicate the potential of sulfonamide derivatives in pharmaceutical applications (Chen et al., 2010). Additionally, the work on 5-substituted-2,5-dihydro-2-furoic acids showcases the versatility of furoic acid derivatives in organic synthesis, offering pathways to novel compounds with distinct spectroscopic properties (Masamune, Ono, & Matsue, 1975).
Applications in Material Science and Catalysis
The development of new materials, such as sulfonated polymers for proton exchange membranes, underscores the application of sulfonate groups in enhancing the functionality of polymeric materials, with implications for energy and environmental technologies (Ghassemi & McGrath, 2004). Similarly, the catalytic properties of sulfonated graphene oxide in biofuel production from 5-(hydroxymethyl)-2-furfural highlight the role of sulfonated materials in sustainable chemistry and fuel synthesis (Antunes et al., 2014).
Medicinal Chemistry and Drug Design
In medicinal chemistry, sulfone and furan derivatives are explored for their biological activities and potential as drug candidates. For example, tetrazole derivatives, containing sulfone groups, have been investigated for their interactions with biological targets, providing insights into drug design strategies (Al-Hourani et al., 2015).
Mechanism of Action
Target of Action
The primary target of 5-{[(2,6-Dichlorophenyl)sulfonyl]methyl}-2-furoic acid is the N-terminal methionine of nascent proteins . This compound interacts with these proteins and often cleaves the N-terminal methionine when the second residue in the primary sequence is small and uncharged .
Mode of Action
5-{[(2,6-Dichlorophenyl)sulfonyl]methyl}-2-furoic acid interacts with its targets by removing the N-terminal methionine from nascent proteins . This interaction results in changes to the protein structure, potentially altering its function.
Biochemical Pathways
It is known that the removal of the n-terminal methionine can have significant effects on protein function . This could potentially affect a variety of biochemical pathways, depending on the specific proteins targeted.
Result of Action
The molecular and cellular effects of 5-{[(2,6-Dichlorophenyl)sulfonyl]methyl}-2-furoic acid’s action are largely dependent on the specific proteins it targets. By removing the N-terminal methionine from nascent proteins, the compound can potentially alter protein function . This could result in a variety of cellular effects, ranging from changes in cell signaling to alterations in cell structure or function.
Future Directions
The future directions in the study and application of “5-{[(2,6-Dichlorophenyl)sulfonyl]methyl}-2-furoic acid” and similar compounds could involve further exploration of the Suzuki–Miyaura (SM) coupling reaction . This reaction is a key process in the synthesis of such compounds and offers a wide range of possibilities for the development of new organic compounds .
properties
IUPAC Name |
5-[(2,6-dichlorophenyl)sulfonylmethyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O5S/c13-8-2-1-3-9(14)11(8)20(17,18)6-7-4-5-10(19-7)12(15)16/h1-5H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHVBUYUARLTIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)CC2=CC=C(O2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2965791.png)

![2-Chloro-N-[[1-(2-cyanophenyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2965793.png)
![N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2965794.png)
![1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2965797.png)
![4-[Cyclohexyl(methyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide](/img/structure/B2965798.png)
![Methyl 2-[[1-methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-yl]amino]acetate](/img/structure/B2965800.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2965804.png)



